molecular formula C11H16F3NO3 B1509961 (S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate CAS No. 913979-70-1

(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

Cat. No. B1509961
CAS RN: 913979-70-1
M. Wt: 267.24 g/mol
InChI Key: OPXZYCVUEJSXKH-ZETCQYMHSA-N
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Description

(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate, also known as (S)-TB2TP, is an organic compound with a wide range of scientific applications. It is a versatile reagent used in many chemical reactions and is useful in the synthesis of various compounds. In addition, (S)-TB2TP has been found to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities.

Scientific Research Applications

1. Use in Asymmetric Synthesis

(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is utilized in asymmetric synthesis. For instance, its reduction with sodium borohydride or lithium aluminum hydride yields (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities (up to >98% de) (Funabiki et al., 2008).

2. Role in Nitrile Anion Cyclization

This compound plays a critical role in the nitrile anion cyclization process, leading to the synthesis of N-tert-butyl disubstituted pyrrolidines. A notable example is its transformation into (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, showcasing its utility in producing chiral pyrrolidine derivatives (Chung et al., 2005).

3. Contribution to Crystal Structure Analysis

It is used in crystal structure analysis, as demonstrated in the synthesis and characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. The structure was characterized by X-ray diffraction studies, providing insights into molecular conformation (Naveen et al., 2007).

4. Influenza Neuraminidase Inhibitor Synthesis

This compound is integral in synthesizing potent inhibitors of influenza neuraminidase, such as (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid. Its role in developing such inhibitors highlights its significance in medicinal chemistry (Wang et al., 2001).

5. Efficient N-tert-Butoxycarbonylation of Amines

The compound is instrumental in the N-tert-butoxycarbonylation of amines, representing a green and efficient method in this chemical process. It showcases the versatility of (S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate in organic synthesis (Karimian & Tajik, 2014).

properties

IUPAC Name

tert-butyl (2S)-2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXZYCVUEJSXKH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727775
Record name tert-Butyl (2S)-2-(trifluoroacetyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

CAS RN

913979-70-1
Record name tert-Butyl (2S)-2-(trifluoroacetyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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